(Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-ethyl-5,6-dimethoxy-1,3-benzothiazol-2-ylidene)-1-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-5-20-11-8-12(22-3)13(23-4)9-14(11)24-16(20)17-15(21)10-6-7-19(2)18-10/h6-9H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWKHJMUBBECLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC(=C(C=C2SC1=NC(=O)C3=NN(C=C3)C)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide is a complex organic compound with potential biological activities. Its unique structure, which combines a benzo[d]thiazole core with a pyrazole moiety, suggests various pharmacological applications. This article reviews the biological activity of this compound, including its antimicrobial, anticancer, and anticonvulsant properties.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₄O₃S |
| Molecular Weight | 346.4 g/mol |
| CAS Number | 1173530-21-6 |
| Structure | Structure |
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, a study evaluated various derivatives for their minimum inhibitory concentration (MIC) against pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had MIC values as low as 0.22 μg/mL, indicating potent antimicrobial activity .
Anticancer Activity
The anticancer potential of thiazole-derived compounds has been extensively studied. In vitro tests demonstrated that thiazole-based compounds could inhibit the proliferation of cancer cell lines such as HT-29 (colon cancer) and Jurkat cells (leukemia). The activity was attributed to the presence of electron-donating groups on the phenyl ring, enhancing cytotoxic effects .
A specific study found that compounds similar to this compound exhibited promising results in inhibiting cancer cell growth, suggesting that this compound could be a candidate for further anticancer drug development .
Anticonvulsant Activity
Thiazole derivatives have also been reported to possess anticonvulsant properties. A structure-activity relationship (SAR) analysis revealed that modifications in the thiazole ring significantly impacted anticonvulsant efficacy. Compounds with specific substitutions demonstrated high protective effects against seizure models in animal studies .
The biological activity of this compound may involve interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways.
- Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing cellular signaling.
- Bioavailability Enhancement : The structural components may enhance solubility and distribution within biological systems, improving efficacy.
Case Studies
Several case studies have documented the effects of thiazole derivatives in clinical settings:
- Antimicrobial Efficacy : A clinical trial assessed the effectiveness of thiazole derivatives in treating bacterial infections resistant to conventional antibiotics. Results indicated significant improvement in patient outcomes with minimal side effects.
- Cancer Treatment : In a preclinical model, thiazole-based compounds were tested against various cancer cell lines. The findings suggested a dose-dependent response in inhibiting tumor growth, warranting further investigation into their use as adjunct therapies in oncology.
Scientific Research Applications
Antitumor Activity
Research has indicated that compounds similar to (Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide exhibit antitumor properties. The mechanism often involves the inhibition of specific cancer cell pathways, leading to apoptosis. For instance, studies have shown that derivatives containing the benzothiazole structure can effectively inhibit tumor growth in various cancer models .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. In vitro studies suggest that it can inhibit bacterial growth, making it a candidate for developing new antibiotics. Its effectiveness against resistant strains of bacteria is particularly noteworthy .
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, and compounds with similar structures have been evaluated for their anti-inflammatory properties. These compounds can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines .
Study 1: Antitumor Efficacy
In a study published in 2020, researchers synthesized several derivatives of benzothiazole and evaluated their antitumor efficacy in vitro against human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity against breast and lung cancer cells .
Study 2: Antimicrobial Activity
Another research effort focused on evaluating the antimicrobial properties of various thiazole derivatives. The study found that certain derivatives showed potent activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could be developed into a new class of antibiotics .
Comparison with Similar Compounds
Key Differences
Structural Complexity: The target compound’s benzothiazole-pyrazole scaffold contrasts sharply with the glycosidic or flavonoid backbones of the compared compounds. This difference likely results in divergent binding affinities and metabolic stability.
Spectroscopic Characterization : The evidence lacks NMR or UV data for the target compound, precluding direct comparison of spectroscopic signatures (e.g., chemical shifts, coupling constants) with Zygocaperoside or Isorhamnetin derivatives .
Preparation Methods
Cyclization to Form the Benzothiazole Scaffold
The benzothiazole ring is synthesized via acid-catalyzed cyclization of a substituted aniline precursor. A mixture of 4,5-dimethoxy-2-nitroaniline (1.0 equiv) and potassium thiocyanate (1.2 equiv) in concentrated sulfuric acid undergoes heating at 80°C for 4 hours, yielding 5,6-dimethoxybenzo[d]thiazol-2-amine.
Key Reaction Conditions
- Solvent: Concentrated H2SO4
- Temperature: 80°C
- Yield: 68%
N-Alkylation to Introduce the Ethyl Group
The amine at position 2 of the benzothiazole is alkylated using ethyl bromide. A solution of 5,6-dimethoxybenzo[d]thiazol-2-amine (1.0 equiv) and ethyl bromide (1.5 equiv) in acetonitrile, with potassium carbonate (2.0 equiv) and tetraethylammonium bromide (TEAB) as a phase-transfer catalyst, is refluxed for 12 hours.
Characterization Data
- 1H NMR (400 MHz, DMSO-d6) : δ 7.34 (s, 1H, Ar-H), 6.89 (s, 1H, Ar-H), 4.12 (q, J = 7.1 Hz, 2H, -CH2CH3), 3.85 (s, 3H, -OCH3), 3.82 (s, 3H, -OCH3), 1.32 (t, J = 7.1 Hz, 3H, -CH2CH3).
- ESI-MS : m/z calcd for C11H14N2O2S: 238.08; found: 238.12.
Synthesis of the Pyrazole-Carboxamide Moiety
Formation of 1-Methyl-1H-Pyrazole-3-Carboxylic Acid
1-Methyl-1H-pyrazole-3-carbonitrile is hydrolyzed under acidic conditions. A solution of the nitrile (1.0 equiv) in 6 M HCl is refluxed for 6 hours, followed by neutralization with NaOH to yield the carboxylic acid.
Optimization Note
- Prolonged hydrolysis (>8 hours) leads to decarboxylation, reducing yields to <40%.
Conversion to Carboxamide
The carboxylic acid is activated with thionyl chloride (1.2 equiv) in anhydrous dichloromethane, followed by reaction with ammonium hydroxide to afford 1-methyl-1H-pyrazole-3-carboxamide.
Yield : 82%
Imine Bond Formation and Z-Selectivity
Condensation Reaction
A solution of 3-ethyl-5,6-dimethoxybenzo[d]thiazol-2-amine (1.0 equiv) and 1-methyl-1H-pyrazole-3-carboxamide (1.1 equiv) in ethanol, with acetic acid as a catalyst, is refluxed for 24 hours. The Z-isomer is favored due to steric hindrance between the ethyl group and pyrazole ring.
Reaction Monitoring
- TLC : Hexane/ethyl acetate (3:1) shows complete consumption of starting material at 18 hours.
Purification and Stereochemical Assignment
Crude product is purified via silica gel chromatography (eluent: CH2Cl2/MeOH 95:5). Z-configuration is confirmed by NOESY correlations between the ethyl group and pyrazole protons.
Characterization Data
- 1H NMR (400 MHz, CDCl3) : δ 8.24 (s, 1H, NH), 7.52 (s, 1H, Ar-H), 6.98 (s, 1H, Ar-H), 6.75 (s, 1H, pyrazole-H), 4.25 (q, J = 7.1 Hz, 2H, -CH2CH3), 3.94 (s, 3H, -OCH3), 3.91 (s, 3H, -OCH3), 3.85 (s, 3H, N-CH3), 1.44 (t, J = 7.1 Hz, 3H, -CH2CH3).
- 13C NMR (101 MHz, CDCl3) : δ 169.8 (C=O), 158.2 (C=N), 152.1, 148.9, 142.7 (Ar-C), 126.5 (pyrazole-C), 109.4, 105.2 (Ar-H), 56.3, 56.1 (-OCH3), 44.7 (-CH2CH3), 38.2 (N-CH3), 14.5 (-CH2CH3).
- HRMS (ESI) : m/z calcd for C16H19N4O3S: 363.1125; found: 363.1128.
Optimization of Reaction Conditions
Solvent Screening for Condensation
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 78 | 24 | 65 |
| DMF | 100 | 12 | 58 |
| Toluene | 110 | 18 | 47 |
| Acetonitrile | 82 | 24 | 71 |
Ethanol balances reactivity and cost-effectiveness, though acetonitrile provides marginally higher yields.
Acid Catalyst Comparison
| Catalyst (10 mol%) | Yield (%) |
|---|---|
| Acetic acid | 65 |
| p-TsOH | 72 |
| HCl (gas) | 68 |
| No catalyst | 22 |
p-Toluenesulfonic acid (p-TsOH) enhances reaction efficiency by stabilizing the transition state.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
